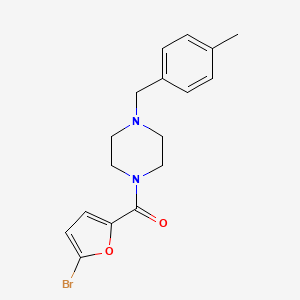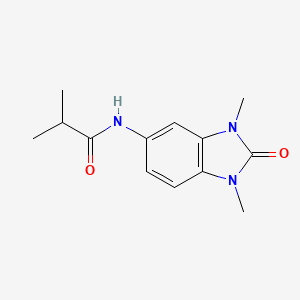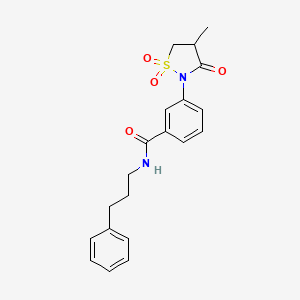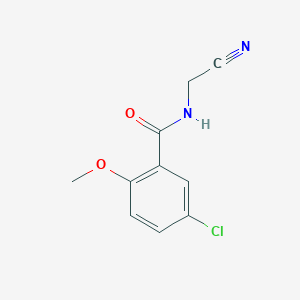
5-chloro-N-(cyanomethyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(cyanomethyl)-2-methoxybenzamide, also known as CCMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CCMB is a member of the benzamide family and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 5-chloro-N-(cyanomethyl)-2-methoxybenzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and have been implicated in cancer progression.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which could be useful in the treatment of cancer. Additionally, this compound has been found to inhibit the replication of certain viruses, such as the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(cyanomethyl)-2-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research. This compound has also been found to exhibit a range of biological activities, making it a versatile compound for studying various diseases and conditions. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in vivo, meaning that its potential side effects and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(cyanomethyl)-2-methoxybenzamide. One area of research could be to further elucidate its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could be to study the pharmacokinetics and toxicity of this compound in vivo, which could inform its potential use as a therapeutic agent. Additionally, research could focus on developing derivatives of this compound with improved potency and selectivity for specific biological targets.
Synthesemethoden
5-chloro-N-(cyanomethyl)-2-methoxybenzamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The benzoyl chloride is then reacted with cyanomethylamine hydrochloride to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(cyanomethyl)-2-methoxybenzamide has been found to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. Studies have shown that this compound has anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been found to possess anti-tumor properties, with studies showing that it can inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-viral properties, making it a potential agent for the treatment of viral infections.
Eigenschaften
IUPAC Name |
5-chloro-N-(cyanomethyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-9-3-2-7(11)6-8(9)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGBOJPQROBYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
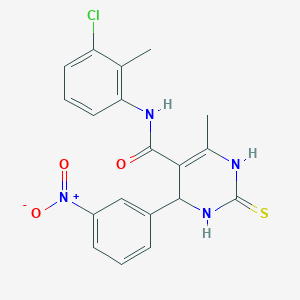

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)
![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)
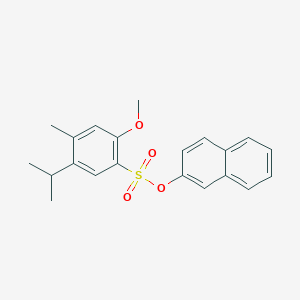
![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)
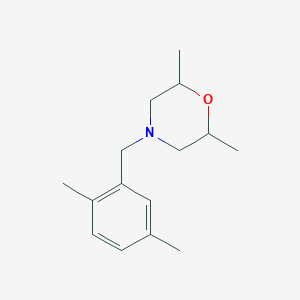
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)
